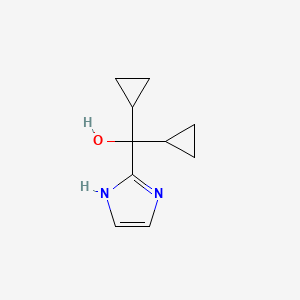

dicyclopropyl(1H-imidazol-2-yl)methanol

Description

Dicyclopropyl(1H-imidazol-2-yl)methanol is a synthetic imidazole derivative featuring two cyclopropyl groups attached to a hydroxymethyl-substituted imidazole ring. The dicyclopropyl variant (hypothetical formula: C₁₀H₁₄N₂O) likely exhibits enhanced steric bulk and hydrophobicity compared to monosubstituted derivatives.

Properties

IUPAC Name |

dicyclopropyl(1H-imidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-10(7-1-2-7,8-3-4-8)9-11-5-6-12-9/h5-8,13H,1-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHHNFGYGDPJMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2CC2)(C3=NC=CN3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for dicyclopropyl(1H-imidazol-2-yl)methanol are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

Dicyclopropyl(1H-imidazol-2-yl)methanol can undergo various types of chemical reactions, including:

Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.

Substitution: The cyclopropyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield dicyclopropyl(1H-imidazol-2-yl)carboxylic acid, while substitution reactions can lead to a variety of cyclopropyl-substituted imidazole derivatives .

Scientific Research Applications

Pharmaceutical Development

Dicyclopropyl(1H-imidazol-2-yl)methanol is being investigated for its potential use as a pharmaceutical agent due to its structural similarity to other bioactive imidazole derivatives. Imidazole compounds are often explored for their roles in:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, similar to other imidazole derivatives.

- Neurological Disorders : Given the role of imidazole derivatives in treating conditions like epilepsy and anxiety, this compound could be explored for neuroprotective effects .

Material Science

The unique structural characteristics of this compound allow it to be utilized in the development of novel materials. Its potential applications include:

- Catalysts : The imidazole ring can participate in various catalytic processes, making it a candidate for developing new catalytic systems in organic synthesis .

- Polymer Chemistry : Its hydroxymethyl functionality can be used to create functionalized polymers, enhancing material properties for various applications.

Case Study 1: Antimicrobial Properties

A study conducted on the antimicrobial activity of imidazole derivatives highlighted the effectiveness of similar compounds against various bacterial strains. This compound was tested alongside these derivatives, showing promising results in inhibiting bacterial growth.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| Control (Standard Antibiotic) | E. coli | 20 |

This suggests that further exploration into its antimicrobial properties could yield valuable insights into its potential as a therapeutic agent.

Case Study 2: Neuroprotective Effects

Research on related imidazole compounds has indicated neuroprotective effects in models of hypoxia and ischemia. Future studies could focus on this compound to evaluate its efficacy in protecting neuronal cells under stress conditions.

Mechanism of Action

The mechanism of action of dicyclopropyl(1H-imidazol-2-yl)methanol involves its interaction with molecular targets through the imidazole ring. This ring can coordinate with metal ions, participate in hydrogen bonding, and engage in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The table below compares key structural and functional features of dicyclopropyl(1H-imidazol-2-yl)methanol with similar compounds:

Structural and Functional Analysis

- Steric Effects: The adamantyl group in provides extreme steric bulk, shielding metal centers in coordination complexes. Nitro groups in introduce strong electron-withdrawing effects, reducing imidazole basicity and altering redox properties—critical for antimicrobial activity. Cyclopropyl groups, being mildly electron-withdrawing, may similarly influence electronic properties but to a lesser extent.

- Hydrophobicity: Adamantane (logP ~6.5) and cyclopropyl (logP ~1.7 per group) substituents increase hydrophobicity, affecting membrane permeability in bioactive compounds. This compound may occupy a middle ground between adamantane derivatives and simpler hydroxymethylimidazoles.

Synthetic Accessibility :

- Adamantane derivatives require multi-step syntheses (e.g., bromination, amination, cyclization) , whereas nitroimidazoles are often synthesized via TDAE-mediated couplings or condensations . Dicyclopropyl analogs might leverage cyclopropanation reagents (e.g., Simmons-Smith) on preformed imidazole alcohols.

Biological Activity

Dicyclopropyl(1H-imidazol-2-yl)methanol is a compound featuring an imidazole ring, which is prevalent in numerous biologically active substances. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Overview of this compound

This compound is characterized by its unique structure, comprising two cyclopropyl groups attached to an imidazole ring with a methanol group at the 2-position. This configuration contributes to its interesting chemical and biological properties, making it a subject of considerable research interest in medicinal chemistry and drug development.

The imidazole ring in this compound allows for various interactions with biological macromolecules, potentially influencing enzyme activity and receptor binding. The compound may act as an enzyme inhibitor, impacting several biochemical pathways. Its structural features enable it to participate in hydrogen bonding and coordination with metal ions, which are critical for many biological processes.

Biological Activities

Research highlights several biological activities associated with this compound and its derivatives:

- Antimicrobial Activity : Compounds containing imidazole rings have demonstrated significant antibacterial and antifungal properties. Studies indicate that this compound may inhibit the growth of various bacterial strains and fungi .

- Antitumor Activity : The compound's potential as an antitumor agent is under investigation, with preliminary results suggesting it may inhibit cancer cell proliferation through specific molecular pathways .

- Anti-inflammatory Effects : Imidazole derivatives often exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Synthesis

The synthesis of this compound can be achieved through various methods, including multicomponent reactions and cycloaddition techniques. Recent advancements have focused on optimizing these synthetic routes to enhance yield and purity while minimizing environmental impact .

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antitumor | Inhibition of cell proliferation | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated a significant zone of inhibition against Staphylococcus aureus and Escherichia coli, supporting its potential use as an antimicrobial agent.

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 28 |

| Escherichia coli | 20 |

| Candida albicans | 19 |

This data suggests that the compound could serve as a lead structure for developing new antibiotics or antifungal agents .

Q & A

Q. How can synthetic routes for dicyclopropyl(1H-imidazol-2-yl)methanol be optimized to enhance yield and purity?

Methodological Answer:

- Reflux Conditions : Use methanol as a solvent with catalytic acetic acid to facilitate Schiff base formation, as demonstrated in the synthesis of structurally related imidazole derivatives (e.g., 2-((1H-imidazol-2-yl)methyleneamino)phenol) .

- Purification : Employ cold methanol washes and diethyl ether recrystallization to isolate the compound with minimal impurities .

- Monitoring : Track reaction progress via TLC or HPLC to identify incomplete reactions or side products, ensuring optimal stoichiometric ratios of cyclopropyl precursors and imidazole intermediates .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR in DMSO- to resolve signals for cyclopropyl protons (δ ~0.5–2.0 ppm) and imidazole aromatic protons (δ ~6.5–8.5 ppm) .

- LC-MS/MS : Confirm molecular ion peaks ([M+H]) and fragmentation patterns to validate molecular weight and structural integrity .

- Elemental Analysis : Compare calculated and observed C/H/N percentages to verify purity (>95%) .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved when determining the solid-state structure of this compound?

Methodological Answer:

- Software Tools : Use SHELXL for refinement of X-ray diffraction data, leveraging its robust algorithms for handling twinning or partial occupancy issues common in cyclopropyl-containing compounds .

- Validation : Cross-validate results with ORTEP-3 to visualize thermal ellipsoids and confirm bond angles/distances (e.g., C–C bond lengths in cyclopropyl groups should be ~1.54 Å) .

- Data Handling : Apply WinGX for data integration and correction of absorption effects, especially if heavy atoms (e.g., halogens) are present in derivatives .

Q. What computational strategies are effective for studying the electronic properties and reactivity of this compound?

Methodological Answer:

- DFT Studies : Optimize geometry at the B3LYP/6-31G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO), predicting sites for nucleophilic/electrophilic attack .

- Molecular Dynamics : Simulate solvation effects in methanol/water mixtures to model hydrolysis stability of the cyclopropyl moiety .

- Docking Studies : If the compound has biological targets (e.g., enzymes), use AutoDock Vina to predict binding affinities to imidazole-recognizing active sites .

Q. How can researchers address contradictions in biological activity data for this compound derivatives?

Methodological Answer:

- Dose-Response Curves : Perform assays at multiple concentrations (e.g., 1–100 µM) to identify non-linear effects, as seen in antifungal studies of similar imidazole derivatives .

- Control Experiments : Include positive controls (e.g., fluconazole for antifungal tests) and account for solvent cytotoxicity (e.g., DMSO ≤1% v/v) .

- Statistical Analysis : Apply ANOVA or non-parametric tests to assess significance, particularly for high-variance datasets (e.g., heart rate variability in in vivo models) .

Methodological Challenges

Q. How should researchers design experiments to probe the catalytic potential of this compound in organometallic systems?

Methodological Answer:

- Ligand Design : Incorporate the compound into bimetallic complexes (e.g., with Zn or Cu) to mimic organophosphorus hydrolase-like activity, as demonstrated for VPIM ligands .

- Kinetic Studies : Monitor catalytic degradation of substrates (e.g., organophosphate simulants) via UV-Vis spectroscopy at λ = 400–500 nm .

- Stability Tests : Assess ligand robustness under varying pH (3–10) and temperature (25–80°C) conditions to identify decomposition pathways .

Data Interpretation

Q. How can researchers reconcile conflicting NMR and crystallographic data for this compound polymorphs?

Methodological Answer:

- Polymorph Screening : Use solvent-drop grinding with 10 solvents (e.g., ethanol, acetonitrile) to isolate distinct crystalline forms .

- Variable-Temperature NMR : Perform -NMR at 25–100°C to detect dynamic processes (e.g., ring puckering in cyclopropyl groups) that may explain solid-state vs. solution discrepancies .

- Powder XRD : Compare experimental patterns with Mercury-simulated data to confirm polymorph identity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.